molecular formula C12H10N4S B1384224 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 56156-23-1

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B1384224
CAS No.: 56156-23-1
M. Wt: 242.3 g/mol
InChI Key: SLCUJURZNGAVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons: δ 7.08–7.57 ppm (benzyl group) .
    • Pyrazolo[3,4-d]pyrimidine protons: δ 8.50 ppm (H-2), δ 7.47 ppm (H-6) .
    • Thiol proton: δ 9.69 ppm (broad singlet, exchangeable) .
  • ¹³C NMR (DMSO-d₆):

    • C-4 (thione): δ 169.8 ppm .
    • Pyrimidine carbons: δ 146.8–162.3 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption at 1090–1110 cm⁻¹ (C=S stretch) .
  • N–H stretches: 3325–3417 cm⁻¹ (amine/thiol groups) .
  • Aromatic C–H bends: 1482–1510 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ = 220–280 nm (π→π* transitions in aromatic systems) .
  • Thiol-specific absorption shoulders at 320–350 nm .

Table 2: Key spectroscopic assignments

Technique Signal/Peak Assignment Source
¹H NMR δ 9.69 ppm Thiol proton (-SH)
IR 1090 cm⁻¹ C=S stretching
UV-Vis 280 nm Aromatic π→π* transition

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis

Density Functional Theory (DFT) Calculations

  • Geometric Optimization : B3LYP/6-311++G(d,p) methods confirm planarity of the fused ring system (bond angle deviations <2°) .
  • Electrostatic Potential Maps : Highlight nucleophilic regions at S1 (MEP: −0.15 e/Å) and electrophilic zones at N3 (MEP: +0.22 e/Å) .

Molecular Orbital Analysis

  • HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity .
    • HOMO: Localized on pyrazolo[3,4-d]pyrimidine and thiol groups.
    • LUMO: Dominated by benzyl π* orbitals.
  • Natural Bond Orbital (NBO) : Strong hyperconjugation between S1 lone pairs and σ*(C4–N5) (stabilization energy: 28.5 kcal/mol) .

Table 3: Computational parameters from DFT studies

Parameter Value Source
HOMO-LUMO gap 4.1 eV
C–S bond length 1.68 Å
NBO stabilization energy 28.5 kcal/mol

Molecular Docking Insights

  • Docking studies with kinase targets (e.g., EGFR) show sulfur-mediated hydrogen bonds (bond length: 2.1 Å) and hydrophobic interactions with benzyl groups .

Properties

IUPAC Name

1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c17-12-10-6-15-16(11(10)13-8-14-12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCUJURZNGAVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333679
Record name 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56156-23-1
Record name 1-benzyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization with Orthoesters or Formamidine Derivatives

  • Reaction of o-aminocyanopyrazoles with orthoesters (e.g., triethyl orthoformate) in the presence of acetic anhydride yields pyrazolylimidoformate intermediates.
  • Subsequent treatment with hydrazine hydrate and heating promotes cyclization to pyrazolo[3,4-d]pyrimidines.
  • This method provides a reliable route to the fused heterocyclic core and has been reported with variations in solvents and temperatures to optimize yields.

Specific Preparation of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

The 1-benzyl substitution is introduced by alkylation of the pyrazolo[3,4-d]pyrimidine-4-thiol core. A typical synthetic sequence is as follows:

Starting Material Preparation

  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol or its analogs are used as starting points.
  • These can be synthesized via condensation of 5-amino-1H-pyrazole derivatives with formamide derivatives or orthoesters under acidic or thermal conditions.

Alkylation Step

  • The thiol group is alkylated using benzyl halides (e.g., benzyl bromide or chloride).
  • The reaction is carried out in a basic medium such as sodium hydroxide in a mixed solvent system (ethanol/water 50%) at elevated temperatures (~90°C) for several hours.
  • The reaction proceeds via nucleophilic substitution where the thiolate anion attacks the benzyl halide to form the this compound.

Purification

  • After completion, the mixture is concentrated under vacuum.
  • The residue is purified by recrystallization or chromatographic methods using silica gel and appropriate solvents.
  • Drying agents such as anhydrous sodium sulfate are used to remove moisture from organic extracts.

Alternative Methods and Catalytic Approaches

Microwave-Assisted Synthesis

  • Microwave irradiation has been applied to accelerate the cyclization steps in pyrazolo[3,4-d]pyrimidine synthesis.
  • This technique offers higher yields, reduced reaction times, and cleaner reaction profiles compared to conventional heating.
  • For example, cyclization of ortho-amino esters of pyrazole with nitriles under microwave conditions efficiently produces pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which can be further converted to thiol analogs.

Catalytic Cross-Coupling for Substituted Derivatives

  • Suzuki-Miyaura cross-coupling reactions catalyzed by rGO-Ni@Pd catalysts have been reported for preparing substituted pyrazolo[3,4-d]pyrimidine derivatives.
  • Although primarily used for aryl substitutions, such catalytic methods may be adapted for introducing benzyl groups or other substituents on the pyrazolo ring system.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Materials Yield/Notes Reference
Cyclization to core Reaction of o-aminocyanopyrazole with orthoesters in acetic anhydride, then hydrazine hydrate treatment o-Aminocyanopyrazole, triethyl orthoformate, hydrazine hydrate Good yields; reliable formation of pyrazolopyrimidine core
Thiol introduction Reflux with ethanolic thiourea and sodium ethoxide or solvent-free fusion Pyrazolopyrimidine intermediate, thiourea Beneficial yields, green chemistry compatible
Benzylation (alkylation) Stirring with benzyl halide and NaOH in EtOH/H2O at 90°C for 3 h Benzyl bromide/chloride, NaOH, EtOH/H2O Efficient alkylation to 1-benzyl derivative
Microwave-assisted synthesis Microwave irradiation of ortho-amino esters with nitriles Ortho-amino esters, nitriles, dioxane, HCl gas Faster reaction, higher yields
Catalytic cross-coupling Suzuki-Miyaura coupling with rGO-Ni@Pd catalyst Aryl halides, boronic acids, rGO-Ni@Pd catalyst Industrially advantageous for substituted derivatives

Research Findings and Optimization Notes

  • The alkylation step to introduce the benzyl group is sensitive to reaction conditions; temperature control and stoichiometry of base and alkyl halide are critical for high yield and purity.
  • Solvent-free fusion methods for thiol introduction reduce solvent waste and reaction time, aligning with green chemistry principles and improving scalability.
  • Microwave-assisted synthesis significantly reduces reaction time from hours to minutes while maintaining or improving yields, beneficial for rapid library synthesis in medicinal chemistry.
  • Catalytic cross-coupling methods offer a route to diversify substitution patterns on the pyrazolo[3,4-d]pyrimidine scaffold but require careful catalyst preparation and handling.

Chemical Reactions Analysis

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H10N4S
  • Molecular Weight : 242.3 g/mol
  • IUPAC Name : 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

The compound's structure features a pyrazolo-pyrimidine core with a thiol group, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Antitumor Activity :
this compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. Inhibition of CDK2 leads to reduced cell proliferation in cancer cells, making this compound a candidate for cancer therapy .

Antimicrobial Properties :
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its potential to develop new antimicrobial agents .

EGFR Inhibition :
Recent studies have explored derivatives of pyrazolo[3,4-d]pyrimidine as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is implicated in many cancers. The compound's structural features make it a promising scaffold for developing EGFR-targeted therapies .

Biochemical Research

Enzyme Interaction :
This compound interacts with various enzymes and proteins, influencing metabolic pathways. Its ability to act as an enzyme inhibitor or activator allows it to modulate cellular processes such as signaling and gene expression .

Cell Signaling Pathways :
It has been shown to affect key signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation .

Preparation Methods

The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated ketones. Various methods have been developed to optimize yields and purity .

Case Study 1: Antitumor Efficacy

A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines in vitro. The mechanism was attributed to its action on CDK2, leading to cell cycle arrest .

Case Study 2: Antimicrobial Testing

In vitro testing revealed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The results suggest its potential utility in developing new antibiotics .

Case Study 3: EGFR Targeting

Research into new derivatives of this compound showed promising anti-proliferative effects against cancer cell lines resistant to standard therapies. These findings highlight its potential as a novel therapeutic agent targeting resistant tumors .

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine-4-thiol Derivatives

Compound Name N-1 Substituent C-4 Substituent Key Biological Activity IC₅₀ (µM) or Activity Range Reference
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Benzyl Thiol (-SH) Anticancer (hepatoma cells), kinase inhibition Not reported
6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Phenyl Thiol (-SH) Anticancer (unspecified targets) IC₅₀: ~25–35 µM (hepatoma)
1-Ethyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Ethyl Hydrazine Cytotoxic (BEL-7402, SMMC-7221 cells) IC₅₀: 25.5–35.2 µM
4-(4-Methylpiperazinyl)-1-benzylpyrazolo[3,4-d]pyrimidine Benzyl Piperazinyl Kinase inhibition (Fyn, Hck) Not reported
1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 4-Methylphenyl Thiol (-SH) Antifungal, antibiofilm (dermatophytes) 250–500 mg/L (biofilm eradication)

Key Observations:

For example, benzyl-substituted analogs show affinity for Src-family kinases (e.g., Fyn), which are critical in leukemia and lymphoma signaling . Phenyl or 4-methylphenyl substituents (e.g., 6-Methyl-1-phenyl-... and 1-(4-Methylphenyl)-...) are associated with broader antifungal activity, likely due to increased membrane permeability .

C-4 Functional Group Impact :

  • Thiol (-SH) derivatives exhibit redox-modulating properties, making them potent against oxidative stress-dependent cancers .
  • Hydrazine at C-4 (e.g., 1-Ethyl-4-hydrazinyl-... ) introduces nucleophilic reactivity, enhancing cytotoxicity in hepatoma cells but with a narrow therapeutic window .
  • Piperazinyl groups improve solubility and kinase selectivity, as seen in 4-(4-Methylpiperazinyl)-1-benzyl... , which targets Fyn and Hck kinases in leukemia models .

Mechanistic Insights from Kinase Inhibition Studies

  • This compound and its analogs inhibit Src-family kinases (e.g., Fyn) by competing with ATP binding. For instance, 4c pyrazolo[3,4-d]pyrimidine (a close analog) reduces Fyn phosphorylation in leukemia cells, inducing apoptosis and cell cycle arrest at G₀/G₁ phase .
  • Comparatively, 4-(4-Methylpiperazinyl)-1-benzyl... shows higher selectivity for Hck kinase, a target in HIV-associated lymphomas .

Biological Activity

Overview

1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C12H10N4S. It has garnered attention in medicinal chemistry due to its potential as an anticancer agent, particularly through its interaction with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Target of Action:
The primary target for this compound is CDK2. By inhibiting CDK2 activity, this compound disrupts the cell cycle, leading to reduced cell proliferation, especially in cancerous cells .

Mode of Action:
The compound binds to CDK2, preventing its interaction with cyclins and thereby inhibiting downstream signaling pathways essential for cell division. This inhibition can lead to apoptosis in cancer cells .

This compound exhibits a variety of biochemical activities:

  • Enzyme Interaction: It can act as both an inhibitor and activator of specific enzymes, influencing metabolic pathways such as glycolysis and the citric acid cycle .
  • Cellular Effects: The compound affects gene expression and cellular metabolism by modulating key signaling pathways like MAPK/ERK .

Pharmacokinetics

In silico studies suggest that compounds similar to this compound possess favorable pharmacokinetic properties, including good absorption and distribution profiles . However, stability can be compromised under certain conditions (e.g., exposure to light or heat) .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Activity: In vitro studies demonstrated significant anti-proliferative effects against various cancer cell lines. For example, it has been shown to inhibit growth in models of breast cancer by targeting CDK2 .
  • Structure-Activity Relationships (SAR): Modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been explored to enhance potency and selectivity against different kinases. Variations in substituents have been linked to improved biological activity .

Case Studies

  • In Vitro Studies: A study reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anti-cancer properties .
  • Animal Models: In vivo evaluations demonstrated that this compound could significantly reduce tumor growth without systemic toxicity in mouse models of breast cancer. The targeted action on tumor cells suggests a promising therapeutic index .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
CDK2 InhibitionReduced cell proliferation
MAPK/ERK Pathway ModulationAltered gene expression
Antitumor ActivitySignificant tumor reduction
StabilityDegrades under light/heat

Q & A

Q. What is the recommended synthetic route for 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol?

The compound can be synthesized via nucleophilic substitution. A validated method involves reacting 1H,5H-pyrazolo[3,4-d]pyrimidine-4-thione (3.29 mmol) with benzyl chloride (6.8 mmol) in DMF, using potassium carbonate as a base and tetra-nn-butylammonium bromide as a phase-transfer catalyst. The reaction is stirred for 72 hours, followed by filtration, solvent evaporation, and recrystallization from ethanol (yield: 60%) . Optimization may require adjusting reaction time, solvent volume, or catalyst loading.

Q. What safety protocols are critical during handling?

Essential precautions include:

  • PPE : Gloves, protective eyewear, lab coats, and masks to avoid skin/eye contact .
  • Ventilation : Use fume hoods for volatile reagents (e.g., benzyl chloride) .
  • Waste disposal : Segregate hazardous waste (e.g., DMF, organic solvents) and collaborate with certified waste management services .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR : For verifying substitution patterns (e.g., benzyl group integration in 1^1H NMR) .
  • HPLC : Quantify purity (>95% recommended for pharmacological assays) .
  • X-ray crystallography : Resolve bond lengths/angles and validate tautomeric forms (e.g., thiol vs. thione) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Key variables include:

  • Catalyst : Tetra-nn-butylammonium bromide enhances reactivity in biphasic systems .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Time : Extended reaction times (e.g., 72 hours) may be necessary for complete substitution .
  • Temperature : Elevated temperatures (50–80°C) could accelerate kinetics but risk side reactions.

Q. What methodologies assess biological activity (e.g., antitumor potential)?

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay), referencing pyrazolo[3,4-d]pyrimidine derivatives with IC50_{50} values in micromolar ranges .
  • Docking studies : Use software (AutoDock, Schrödinger) to predict binding affinities for targets like kinases or purine receptors .

Q. How does X-ray crystallography resolve structural ambiguities?

  • Refinement : Hydrogen atoms are placed geometrically (C–H = 0.93–0.96 Å) and refined with Uiso(H)=1.2Ueq(C,N)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C, N). Outliers in diffraction data (e.g., 0 0 2, 1 0 0) are omitted to improve model accuracy .

Q. How should researchers address contradictions in synthetic data?

  • Variable analysis : Compare yields from divergent methods (e.g., solvent choice, catalyst absence). For example, omitting tetra-nn-butylammonium bromide may reduce efficiency .
  • Statistical tools : Apply ANOVA to identify significant factors (e.g., time vs. temperature).

Q. What is the impact of modifying the benzyl group on physicochemical properties?

  • Substitution studies : Replace benzyl with fluorinated or electron-withdrawing groups (e.g., 4-chlorophenyl) to alter solubility or metabolic stability .
  • SAR : Test derivatives for enhanced bioactivity; e.g., 3-(4-phenoxyphenyl) analogs showed improved kinase inhibition in prior studies .

Q. How does purity affect pharmacological assay outcomes?

  • Residual solvents : Follow ICH guidelines (e.g., ≤5000 ppm for DMF) using GC-MS .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted thione) that may interfere with bioassays .

Q. What computational approaches support SAR studies?

  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR, Bcr-Abl) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.